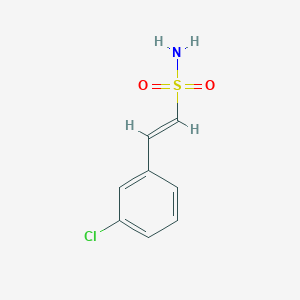

(e)-2-(3-Chlorophenyl)ethene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H8ClNO2S |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

(E)-2-(3-chlorophenyl)ethenesulfonamide |

InChI |

InChI=1S/C8H8ClNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H,(H2,10,11,12)/b5-4+ |

InChI Key |

OOXMOTZJENLQJW-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CS(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

(E)-2-(3-Chlorophenyl)ethene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets, particularly in cancer therapy.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an ethene moiety, with a chlorophenyl substituent. This unique structure may influence its interaction with biological systems.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The sulfonamide group can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The chlorophenyl group may modulate receptor activity, influencing cellular signaling pathways.

- Cell Cycle Interference : Studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| A549 | 12.34 | Cell cycle arrest at G1 phase |

| HeLa | 10.89 | Caspase-3 activation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values compared to established chemotherapeutics like doxorubicin, suggesting enhanced potency.

Case Studies

- MCF-7 Breast Cancer Cells : In a study evaluating the effects of this compound on MCF-7 cells, flow cytometry analysis revealed significant induction of apoptosis. Western blotting indicated increased levels of cleaved caspase-3 and p53, reinforcing the compound's role in apoptosis signaling pathways .

- A549 Lung Cancer Cells : The compound was tested for its effects on A549 cells, where it demonstrated a dose-dependent decrease in cell viability. Gene expression analysis showed upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic factors (BCL-2), leading to a favorable BAX/BCL-2 ratio .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| 2-(4-Bromophenyl)ethene-1-sulfonamide | 20.45 | Bromine substitution affects reactivity |

| 2-(3-Fluorophenyl)ethene-1-sulfonamide | 18.22 | Fluorine increases electron density |

The comparative analysis reveals that the presence and position of substituents on the phenyl ring significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Halogenated Aromatic Substituents

Sulfonamides with halogenated aryl groups are widely studied for their bioactivity. Key comparisons include:

Compound 1e (3-Chloro-substituted sulfonamide)

- Structure : A quinazolin-derived sulfonamide with a 3-chloro substituent on the phenyl ring.

- Activity : Exhibits cyclooxygenase-2 (COX-2) inhibitory activity, akin to the reference drug SC-556. The chlorine atom enhances binding affinity to hydrophobic pockets in COX-2 .

- Key Difference : The quinazolin core in 1e diverges from the ethene sulfonamide backbone of the target compound, leading to distinct pharmacokinetic profiles.

N-(3-Aminopropyl)-2-(4-Bromophenyl)ethene-1-sulfonamide Hydrochloride

- Structure: Features a 4-bromophenyl group and an aminopropyl side chain.

- Application: Used as a building block in drug discovery.

Chlorophenyl-Containing Acetamides (Benzothiazole Derivatives)

Benzothiazole acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , share the 3-chlorophenyl moiety but differ in core structure:

- Activity : These compounds often target kinases or microbial enzymes due to the benzothiazole ring’s planar geometry, which facilitates DNA intercalation.

- Comparison : The ethene sulfonamide’s conjugated system may offer improved solubility over the acetamide’s rigid benzothiazole core, impacting bioavailability .

Research Findings and Implications

- Substituent Position Matters : 3-Chloro substitution (meta) enhances electronic withdrawal in aromatic systems, improving binding to enzymatic pockets compared to para-substituted analogs .

- Core Structure Dictates Function : Ethene sulfonamides prioritize flexibility and conjugation, whereas benzothiazoles favor rigidity and intercalation .

- Synthetic Versatility : The target compound’s ethene bridge allows modular synthesis, enabling rapid derivatization for structure-activity relationship studies.

Preparation Methods

Reaction Scheme and Mechanism

Vinyl sulfonate esters such as pentafluorophenyl (PFP) vinyl sulfonate are used as key intermediates. These esters react with amines or nitrones in nucleophilic substitution or cycloaddition reactions to yield sulfonamide derivatives.

- The PFP vinyl sulfonate is synthesized from sulfonyl chlorides and vinyl alcohol derivatives.

- Subsequent reaction with amines or nitrones leads to the formation of vinyl sulfonamides.

- The (E)-configuration is favored due to steric and electronic factors during the substitution or cycloaddition step.

Example Procedure

- Synthesis of PFP vinyl sulfonate by reaction of pentafluorophenyl sulfonyl chloride with vinyl alcohol under controlled temperature.

- Reaction of PFP vinyl sulfonate with 3-chloroaniline or related amines to give (E)-2-(3-chlorophenyl)ethene-1-sulfonamide.

- Purification by chromatography to isolate the desired (E)-isomer.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Good control over alkene stereochemistry | Requires preparation of reactive sulfonate esters |

| Versatile for various amine substrates | Sensitive to moisture and requires inert atmosphere |

| High yields achievable | Multi-step synthesis increases complexity |

Preparation Method 2: Electrochemical Synthesis via Arylsulfinic Acids and Halonitroarenes

Reaction Principle

A novel electrochemical strategy has been developed for the synthesis of sulfonamide derivatives, including halo-substituted analogues such as 3-chlorophenyl derivatives.

- The method involves in situ generation of reactive intermediates (hydroxyimino-cyclohexa-dien-ylidene halonium species) via electrochemical reduction and oxidation.

- These intermediates react with arylsulfinic acids to form sulfonamide products.

- The process is conducted in an undivided cell with carbon electrodes, under mild conditions without transition metal catalysts.

Experimental Conditions

- Electrolysis in a mixture of water (phosphate buffer, pH 2.0) and acetonitrile or dimethylformamide (50/50 v/v).

- Substrate concentrations around 0.5 mM for halonitrobenzene (e.g., 3-chloronitrobenzene) and arylsulfinic acid.

- Applied potential of approximately -0.8 V vs Ag/AgCl.

- Electrolysis continued until current decayed to 5% of initial value.

- Product isolation by filtration and purification by thin-layer chromatography.

Product Characterization

- The resulting sulfonamide shows characteristic NMR, IR, and mass spectral data confirming the sulfonamide and vinyl groups.

- The method tolerates various functional groups and halogen substituents, including chlorine at the 3-position of the phenyl ring.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Metal catalyst-free and mild reaction conditions | Requires electrochemical setup and expertise |

| One-pot synthesis with broad substrate scope | Scale-up may require optimization |

| Avoids toxic aromatic amines | Limited reports on long-term stability of intermediates |

This electrochemical approach represents a sustainable and efficient route to this compound and related sulfonamides.

Comparative Summary of Preparation Methods

| Feature | Vinyl Sulfonate Ester Route | Electrochemical Route |

|---|---|---|

| Reaction Type | Nucleophilic substitution/cycloaddition | Electrochemical redox reaction |

| Catalyst | None or chemical reagents | No metal catalysts |

| Reaction Conditions | Anhydrous, inert atmosphere | Aqueous-organic solvent, mild pH |

| Stereochemical Control | Good, favors (E)-isomer | Good, via controlled intermediate |

| Substrate Scope | Amines, nitrones | Halonitroarenes, arylsulfinic acids |

| Environmental Impact | Moderate (chemical reagents used) | Low (electrochemical, no metals) |

| Scalability | Moderate | Potentially scalable with optimization |

Research Findings and Notes

- The vinyl sulfonate ester method is classical and well-established, providing reliable access to vinyl sulfonamides with defined stereochemistry.

- The electrochemical method is innovative, offering a greener alternative, avoiding toxic amines and metal catalysts, and enabling one-pot synthesis.

- Both methods require careful purification steps to isolate the (E)-isomer and ensure product purity.

- Analytical data such as proton and carbon nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry are essential to confirm the structure and stereochemistry of the product.

Q & A

Q. How to statistically analyze dose-response data for this compound’s cytotoxicity?

- Workflow :

Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation).

Error Bars : Use standard deviation from triplicate experiments.

Software : GraphPad Prism for EC₅₀/IC₅₀ determination and ANOVA for significance testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.